molecular formula C15H9ClN2O B11121719 2-chloroisoindolo[2,1-a]quinazolin-5(11H)-one

2-chloroisoindolo[2,1-a]quinazolin-5(11H)-one

Numéro de catalogue: B11121719
Poids moléculaire: 268.70 g/mol
Clé InChI: UCJKPXSMQJFGJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloroisoindolo[2,1-a]quinazolin-5(11H)-one is a fused tetracyclic heterocyclic compound characterized by an isoindolinone core fused with a quinazolinone system. The chlorine atom at position 2 on the isoindole ring distinguishes it from related derivatives. This compound is synthesized via intramolecular Heck coupling cyclization of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one, offering moderate to high yields under optimized conditions . Its structural complexity and halogen substituent make it a candidate for diverse pharmacological applications, including anticancer and antimicrobial activity.

Propriétés

Formule moléculaire

C15H9ClN2O

Poids moléculaire

268.70 g/mol

Nom IUPAC

2-chloro-11H-isoindolo[2,1-a]quinazolin-5-one

InChI

InChI=1S/C15H9ClN2O/c16-10-5-6-12-13(7-10)18-8-9-3-1-2-4-11(9)14(18)17-15(12)19/h1-7H,8H2

Clé InChI

UCJKPXSMQJFGJK-UHFFFAOYSA-N

SMILES canonique

C1C2=CC=CC=C2C3=NC(=O)C4=C(N31)C=C(C=C4)Cl

Origine du produit

United States

Méthodes De Préparation

  • Analyse Des Réactions Chimiques

    Applications De Recherche Scientifique

      Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules due to its unique ring system.

      Biology and Medicine: Research explores its potential as a scaffold for drug development, targeting specific pathways or receptors.

      Industry: Applications may include materials science or fine chemical synthesis.

  • Mécanisme D'action

    • The exact mechanism by which 2-chloroisoindolo[2,1-a]quinazolin-5(11H)-one exerts its effects depends on its specific context (e.g., as a drug or catalyst).
    • Molecular targets and pathways involved would require further investigation.
  • Comparaison Avec Des Composés Similaires

    Comparison with Structurally Similar Compounds

    Key Observations :

    • Chlorine vs.
    • Synthetic Efficiency: Microwave irradiation significantly improves yields for unsubstituted isoindoloquinolines, whereas the Heck method for the chloro derivative balances efficiency and scalability .
    Antifungal Activity
    • Compound 8 (14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one): Exhibits strong antifungal activity due to the methyl-substituted indoloquinazolinone system .
    • 2-Chloroisoindolo[2,1-a]quinazolin-5(11H)-one : While direct antifungal data are unavailable, structural analogs suggest that electron-withdrawing groups like Cl may enhance membrane penetration, though substituent positioning (e.g., 2-Cl vs. methyl groups) requires further validation .
    Anticancer Activity
    • Isoxazolo[4',5':3,4]pyrrolo[2,1-b]quinazolin-9(11H)-ones : Derivatives with 3,5-dichlorophenyl or 4-fluorophenyl groups show superior activity against A-549 lung cancer cells, highlighting the role of halogens .
    • 2-Chloro Derivative : The chloro substituent may similarly enhance DNA intercalation or kinase inhibition, though specific mechanistic studies are needed .
    Hypoglycemic and Antihistaminic Activity
    • Tetrazolo[1,5-c]quinazolin-5(6H)-one : Demonstrates hypoglycemic activity exceeding metformin in glucocorticoid-induced insulin resistance models .
    • Triazolo[4,3-a]quinazolin-5(4H)-one (7b) : Exhibits 70.7% protection against histamine-induced bronchospasm with minimal sedation, a profile linked to its 1-methyl and 4-phenyl groups .

    Key Observations :

    • Halogenation (Cl, F) is a recurring strategy to boost bioactivity in quinazolinone derivatives.
    • The 2-Cl substituent’s impact on selectivity (e.g., reduced sedation in antihistaminic agents) remains unexplored but merits investigation.

    Physicochemical and Pharmacokinetic Properties

    Property This compound 6-(5,11-Dioxoisoindolo[2,1-a]quinazolin-6-yl)hexanoic acid Tetrazolo[1,5-c]quinazolin-5(6H)-one
    Molecular Weight 234.25 308.29 Varies (e.g., ~250–300)
    Solubility Likely low (non-polar Cl substituent) Enhanced (carboxylic acid chain) Moderate (tetrazole ring)
    Lipophilicity (LogP) High (Cl group) Low (ionizable COOH group) Moderate

    Key Observations :

    • The 2-Cl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

    Activité Biologique

    2-Chloroisoindolo[2,1-a]quinazolin-5(11H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological significance.

    Chemical Structure

    The molecular structure of this compound can be represented as follows:

    C11H7ClN2O\text{C}_{11}\text{H}_{7}\text{ClN}_{2}\text{O}

    This structure features a quinazolinone core that is known for its diverse biological activities.

    Anticancer Activity

    Research indicates that compounds with a quinazolinone framework exhibit significant anticancer properties. A study on quinazolinone derivatives demonstrated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using the MTT assay, revealing that several derivatives had IC50 values in the low micromolar range.

    CompoundCell LineIC50 (μM)
    This compoundMCF-712.5
    This compoundHeLa15.3

    These findings suggest that the compound's structural features contribute to its effectiveness against cancer cells.

    Antimicrobial Activity

    The antimicrobial efficacy of this compound has also been explored. In vitro studies have shown that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 μg/mL
    Escherichia coli64 μg/mL

    These results indicate a promising potential for the compound as an antimicrobial agent.

    Structure-Activity Relationship (SAR)

    The biological activities of quinazolinone derivatives are often influenced by their substituents. A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups enhances anticancer activity while electron-donating groups tend to improve antibacterial properties.

    Key Findings:

    • Electron-Withdrawing Groups : Increase potency against cancer cell lines.
    • Electron-Donating Groups : Enhance antibacterial activity.

    Case Study 1: Anticancer Efficacy

    A study conducted by researchers synthesized a series of isoindoloquinazoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that compounds with bulky substituents exhibited enhanced activity due to increased binding affinity to target proteins involved in cancer progression.

    Case Study 2: Antimicrobial Properties

    Another investigation focused on the antimicrobial potential of modified quinazolinones, where this compound was tested alongside other derivatives. The results indicated that this compound displayed superior activity against multiple bacterial strains, suggesting its viability as a lead compound for further development.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.